molecular formula C22H23NO2 B6026591 2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione

2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione

Cat. No.: B6026591
M. Wt: 333.4 g/mol
InChI Key: PMBAKYZNHXVGEF-UHFFFAOYSA-N
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Description

2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes both aromatic and cyclohexane rings

Properties

IUPAC Name

2-[(3,4-dimethylphenyl)iminomethyl]-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c1-14-4-7-17(8-5-14)18-11-21(24)20(22(25)12-18)13-23-19-9-6-15(2)16(3)10-19/h4-10,13,18,24H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBAKYZNHXVGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC(=C(C=C3)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethylaniline with a cyclohexane-1,3-dione derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Quinones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Indane-1,3-dione: Shares a similar cyclohexane-1,3-dione structure but lacks the aromatic amine substitution.

    2-[(3,4-dimethylphenyl)amino]-N-(2-methylphenyl)acetamide: Similar aromatic amine structure but different core structure.

Uniqueness

2-{[(3,4-Dimethylphenyl)amino]methylidene}-5-(4-methylphenyl)cyclohexane-1,3-dione is unique due to its combination of aromatic and cyclohexane rings, which imparts distinct chemical and biological properties

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